molecular formula C13H17N3O5S B1302814 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide CAS No. 849035-88-7

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide

Cat. No. B1302814
CAS RN: 849035-88-7
M. Wt: 327.36 g/mol
InChI Key: IBSMYCRTQCRCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide” is a synthetic compound with the molecular formula C13H17N3O5S and a molecular weight of 327.36 .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a nitrophenyl group via a carboxamide linkage .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 327.36 and a molecular formula of C13H17N3O5S .

Scientific Research Applications

Role in Drug Design

Piperidines, including “1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Piperidine Derivatives

This compound is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological and Pharmacological Activity

Piperidine-4-carboxamide analogs, including “this compound”, have been studied in detail in cell-based assays using the Western Equine Encephalitis Virus (WEEV), replicons and showed half-maximal inhibitory concentrations of 1 µM and selectivity indices of >100 .

Anti-Cytomegalovirus Activity

In a large high throughput screen using a CMV-luciferase reporter Towne, several unique inhibitors of CMV replication were identified, including “this compound” and its analogs . These compounds inhibited CMV replication in infected human foreskin fibroblasts .

Potential Drug Discovery

The latest scientific advances in the discovery and biological evaluation of potential drugs have covered the pharmaceutical applications of synthetic and natural piperidines, including "this compound" .

Inhibition of T-type Ca 2+ Channels

A series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives, which may include “this compound”, have been synthesized and evaluated for their inhibitory activity against T-type Ca 2+ channels .

Mechanism of Action

While the specific mechanism of action for “1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide” is not mentioned in the search results, piperidine derivatives are known to exhibit a wide range of biological activities .

Future Directions

The future directions for “1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide” and similar compounds involve further exploration of their synthesis methods and potential biological applications .

properties

IUPAC Name

1-(4-methylsulfonyl-2-nitrophenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-22(20,21)10-2-3-11(12(8-10)16(18)19)15-6-4-9(5-7-15)13(14)17/h2-3,8-9H,4-7H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSMYCRTQCRCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375534
Record name 1-[4-(Methanesulfonyl)-2-nitrophenyl]piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849035-88-7
Record name 1-[4-(Methanesulfonyl)-2-nitrophenyl]piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.